molecular formula C8H8O5 B14127980 3,4,6-Trihydroxy-2-methylbenzoic acid CAS No. 27613-31-6

3,4,6-Trihydroxy-2-methylbenzoic acid

Cat. No.: B14127980
CAS No.: 27613-31-6
M. Wt: 184.15 g/mol
InChI Key: NXNCXCHKAILAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-Trihydroxy-2-methylbenzoic acid is a polyhydroxybenzoic acid characterized by the presence of three hydroxyl groups and a methyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,6-Trihydroxy-2-methylbenzoic acid can be synthesized through the carboxylation of 2,4,6-trihydroxytoluene (methylphloroglucine) using sodium bicarbonate (NaHCO3). The reaction is typically carried out in water at 40°C for 2 hours, resulting in a yield of 70-72% .

Industrial Production Methods: The stability of the compound in its crystalline state and its ability to be stored indefinitely make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,4,6-Trihydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4,6-Trihydroxy-2-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,6-Trihydroxy-2-methylbenzoic acid involves its interaction with molecular targets through its hydroxyl and carboxyl groups. These functional groups allow the compound to participate in hydrogen bonding, redox reactions, and other interactions that can modulate biological pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its antioxidant or antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: The presence of hydroxyl groups at the 3, 4, and 6 positions, along with a methyl group at the 2 position, provides distinct properties compared to other isomers .

Properties

CAS No.

27613-31-6

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

IUPAC Name

3,4,6-trihydroxy-2-methylbenzoic acid

InChI

InChI=1S/C8H8O5/c1-3-6(8(12)13)4(9)2-5(10)7(3)11/h2,9-11H,1H3,(H,12,13)

InChI Key

NXNCXCHKAILAOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1O)O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.